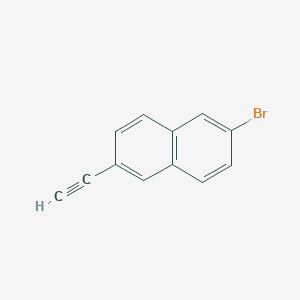
3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid: is a cyclic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a cyclobutane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Two efficient synthetic methods for the preparation of 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid have been reported. These methods start from readily available 4-oxocyclobutane precursors. The cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate and a fluoride source .
Industrial Production Methods: The industrial production of this compound involves scalable synthetic routes that ensure high yield and purity. The process typically includes the use of robust reagents and optimized reaction conditions to achieve efficient conversion and isolation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology and Medicine: The compound is investigated for its potential use in drug discovery and development, especially in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, the compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity and stability .
Mecanismo De Acción
The mechanism by which 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
- 3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- trans-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Comparison: Compared to similar compounds, 3-fluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
2168389-13-5 |
|---|---|
Fórmula molecular |
C6H6F4O2 |
Peso molecular |
186.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6167630.png)

